molecular formula C18H16F3N3O3S B2548583 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034505-38-7

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2548583
CAS RN: 2034505-38-7
M. Wt: 411.4
InChI Key: UBCYGAZAHUEOPI-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The papers provided discuss various sulfonamide derivatives with potential inhibitory effects on enzymes and possible applications in treating diseases or as prodrugs for drug development.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable aromatic or heteroaromatic amines with sulfonyl chlorides or with sulfonic acids under different conditions. For instance, the synthesis of kynurenine 3-hydroxylase inhibitors involved the use of phenylthiazolyl benzenesulfonamides, which were synthesized and evaluated for their inhibitory activity . Another study synthesized a series of benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating a multi-step synthetic route . These methods could be adapted for the synthesis of the compound , although the specific details are not provided in the abstracts.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The molecular conformation can significantly influence the biological activity of these compounds. For example, the crystal structure of a pyrazole benzenesulfonamide derivative showed that the pyrazole and benzenesulfonamide rings are coplanar, which may affect its interaction with biological targets . Conformational differences in related sulfonamide compounds were also reported to influence their activity, as seen in a study comparing the structures of two antileishmanial compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl and amine groups. These reactions can be exploited to modify the structure and enhance the biological activity or pharmacokinetic properties of the compounds. For instance, the formation of sodium salts of N-acylated sulfonamides has been used to improve the pharmacological profiles of COX-2 inhibitors . This approach could potentially be applied to modify the compound for better drug-like properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and drug development potential. The sodium salt of an N-acylated sulfonamide was found to have improved physicochemical properties suitable for oral and parenteral administration, suggesting that such modifications can enhance the drug-like characteristics of these compounds . The specific properties of "N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide" would need to be determined experimentally, but the studies suggest that sulfonamide derivatives can be optimized for better pharmacological profiles.

Scientific Research Applications

Small Molecules Inducing Triple Response in Arabidopsis

In the pursuit of small molecules with ethylene-like biological activities, a study identified N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1) as a compound that induces a triple response in Arabidopsis seedlings, similar to the effect of ethylene. This finding highlights the potential of such small molecules in plant biology research and agricultural applications, offering insights into ethylene signaling pathways and their manipulation for crop improvement (Oh et al., 2017).

Synthesis and Bioactivity of Pyrazolyl Benzenesulfonamides

Another study focused on the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for their cytotoxicity and carbonic anhydrase inhibition potential. The research found that certain derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed interesting cytotoxic activities, which could be pivotal for further anti-tumor activity studies. Additionally, some of these sulfonamides were strong inhibitors of human cytosolic isoforms hCA I and II, suggesting their potential as therapeutic agents in the treatment of diseases related to the overexpression of these enzymes (Gul et al., 2016).

Antimicrobial and Antifungal Activities of Pyrazole Derivatives

The synthesis and antimicrobial evaluation of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were also explored. These derivatives showed significant antimicrobial activity against various bacterial strains and a yeast-like fungus, highlighting their potential as antimicrobial agents. This study contributes to the ongoing search for new and effective antimicrobial compounds to combat resistant microbial strains (Hassan, 2013).

properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S/c19-18(20,21)27-16-8-4-5-9-17(16)28(25,26)23-10-11-24-13-15(12-22-24)14-6-2-1-3-7-14/h1-9,12-13,23H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCYGAZAHUEOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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